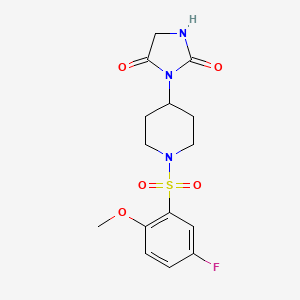

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O5S/c1-24-12-3-2-10(16)8-13(12)25(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMJCAAJXPLAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the enzymes ADAMTS-4 and ADAMTS-5. These enzymes play a crucial role in the degradation of cartilage, particularly in conditions such as osteoarthritis.

Mode of Action

This compound acts as an inhibitor of ADAMTS-4 and ADAMTS-5. By binding to these enzymes, it prevents them from breaking down cartilage, thereby helping to maintain cartilage homeostasis.

Biological Activity

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, with the CAS number 2034443-38-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 371.4 g/mol. The structure includes a piperidine ring and an imidazolidine dione moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FN₃O₅S |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 2034443-38-2 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : This compound has been evaluated for its affinity towards serotonin receptors (5-HT1A and 5-HT7). It shows promising potential as a mixed ligand for these receptors, which are crucial in mood regulation and anxiety disorders .

- Phosphodiesterase Inhibition : Preliminary studies suggest that it exhibits weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in cellular signaling pathways .

- Voltage-Gated Sodium Channels : The compound may also interact with voltage-gated sodium channels, which are significant targets for anticonvulsant drugs .

Antidepressant Potential

Recent studies have highlighted the antidepressant-like effects of this compound in animal models. It demonstrated significant reductions in immobility time in forced swim tests, suggesting an increase in serotonergic activity .

Antimicrobial Activity

The compound has shown some antimicrobial properties in preliminary assays. While specific data on its efficacy against various pathogens were limited, related compounds within the same chemical family have demonstrated notable antimicrobial effects .

Case Studies

- Study on Antidepressant Activity : A study published in PubMed evaluated a series of compounds similar to this compound for their antidepressant potential. The results indicated that compounds with similar structural features exhibited significant receptor binding affinity and behavioral improvements in rodent models .

- Pharmacological Profiling : Another research effort focused on profiling the pharmacological activities of imidazolidine derivatives. The study reported that modifications to the sulfonamide group influenced the binding efficacy to serotonin receptors and phosphodiesterases, hinting at structure-activity relationships that could be exploited for drug development .

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit significant biological activity, including:

- Anticancer Activity : Many sulfonamide derivatives have been studied for their ability to inhibit tumor growth. The presence of the imidazolidine dione structure may enhance this activity by interfering with cellular processes involved in cancer proliferation.

- Antimicrobial Properties : Compounds containing piperidine and sulfonamide groups are known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.

Case Studies

Several case studies have documented the applications of similar compounds in medicinal chemistry:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored a series of imidazolidine derivatives, demonstrating their efficacy in inhibiting cancer cell lines through apoptosis induction mechanisms.

- Antimicrobial Testing : Research highlighted in Antimicrobial Agents and Chemotherapy assessed various sulfonamide derivatives against resistant bacterial strains, showing promising results for compounds structurally related to 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione.

- Structure-Activity Relationship (SAR) : A quantitative structure–activity relationship (QSAR) analysis was conducted on similar compounds, revealing key structural features that enhance biological activity, which could guide further development of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.